molecular formula C26H25N3 B5050750 2-(4-Benzhydrylpiperazin-1-yl)quinoline

2-(4-Benzhydrylpiperazin-1-yl)quinoline

Cat. No.: B5050750
M. Wt: 379.5 g/mol
InChI Key: STBYLSNMAJMCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzhydrylpiperazin-1-yl)quinoline is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring fused with a benzhydrylpiperazine moiety. The presence of these functional groups endows the compound with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)quinoline typically involves the reaction of quinoline derivatives with benzhydrylpiperazine. One common method includes the cyclization of 2-chloroquinoline derivatives with benzhydrylpiperazine under basic conditions. The reaction is often carried out in the presence of a solvent such as tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydrylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated quinoline derivatives, nucleophiles (amines, thiols).

Major Products Formed

Scientific Research Applications

2-(4-Benzhydrylpiperazin-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients . The compound’s structure allows it to form stable interactions with the enzyme’s active site, enhancing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzhydrylpiperazin-1-yl)quinoline is unique due to its specific combination of a quinoline ring and a benzhydrylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry. Its ability to inhibit carbonic anhydrase with high selectivity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3/c1-3-10-22(11-4-1)26(23-12-5-2-6-13-23)29-19-17-28(18-20-29)25-16-15-21-9-7-8-14-24(21)27-25/h1-16,26H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYLSNMAJMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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